REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.Cl[CH:8]([CH2:12][CH:13]=O)[C:9](=[O:11])[CH3:10]>C(O)C>[CH3:13][C:12]1[N:1]=[C:2]2[N:6]([C:8]=1[C:9](=[O:11])[CH3:10])[CH:5]=[CH:4][S:3]2
|
Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
33.7 g
|
Type
|
reactant
|
Smiles
|
ClC(C(C)=O)CC=O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2-Aminothiazole was recrystallized from anhydrous ethanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried before use
|
Type
|
CUSTOM
|
Details
|
The black reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was treated with saturated sodium bicarbonate solution in portions
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on a silica gel column
|
Type
|
CUSTOM
|
Details
|
The product fractions were collected (TLC, Rf 0.60 neutral form; Rf=0.5 salt form, dichloromethane-methanol 40:1)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C2SC=CN2C1C(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11.7% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |